Artemisone

Catalog No.
S519407
CAS No.
255730-18-8
M.F
C19H31NO6S
M. Wt
401.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Artemisone

CAS Number

255730-18-8

Product Name

Artemisone

IUPAC Name

4-[(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]-1,4-thiazinane 1,1-dioxide

Molecular Formula

C19H31NO6S

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C19H31NO6S/c1-12-4-5-15-13(2)16(20-8-10-27(21,22)11-9-20)23-17-19(15)14(12)6-7-18(3,24-17)25-26-19/h12-17H,4-11H2,1-3H3/t12-,13-,14+,15+,16-,17-,18-,19-/m1/s1

InChI Key

FDMUNKXWYMSZIR-NQWKWHCYSA-N

SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)N5CCS(=O)(=O)CC5)C

Solubility

Soluble in DMSO

Synonyms

Artemisone; BAY-44-9585; BAY44-9585; BAY 44-9585; BAY-449585; BAY 449585; BAY449585.

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)N5CCS(=O)(=O)CC5)C

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)N5CCS(=O)(=O)CC5)C

Description

The exact mass of the compound Artemisone is 401.1872 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Artemisinins - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Artemisone is an innovative drug derived from artemisinin, a naturally occurring compound found in the Artemisia annua plant. Artemisinin and its derivatives, including artesunate and artemether, are the frontline treatment for malaria, particularly against Plasmodium falciparum, the deadliest malaria parasite (). However, research into Artemisone extends beyond just malaria treatment.

Antimalarial Properties with Improved Delivery

While Artemisone shares the antimalarial properties of its parent compound, a major challenge with its use is its low water solubility. This makes it difficult to formulate the drug into easily administered solutions or tablets. Researchers are investigating methods to improve Artemisone's delivery, such as self-microemulsifying drug delivery systems (SMEDDS) that enhance its solubility and bioavailability ().

Potential Treatment for Schistosomiasis

Schistosomiasis is a parasitic disease affecting millions globally. Praziquantel is the current standard treatment, but there are growing concerns about emerging drug resistance. Studies suggest that Artemisone, like other artemisinins, may be effective against schistosomes due to its similar mechanism of action against malaria parasites (). Furthermore, the distinct mode of action compared to praziquantel makes Artemisone a promising candidate for combination therapy to combat resistance.

Artemisone is a semi-synthetic derivative of artemisinin, an antimalarial compound derived from the sweet wormwood plant, Artemisia annua. It belongs to the class of compounds known as endoperoxides, characterized by a unique 1,2,4-trioxane structure. Artemisone exhibits enhanced properties compared to its parent compound, including improved solubility, oral bioavailability, and metabolic stability. Its antimalarial efficacy is significantly greater than that of artesunate, making it a promising candidate in malaria treatment strategies .

As mentioned earlier, Artemisone's antimalarial activity is attributed to its endoperoxide bridge. In the presence of iron from heme, the bridge undergoes reduction, generating reactive free radicals that are lethal to the malaria parasite Plasmodium falciparum [].

That contribute to its biological activity. Key reactions include:

  • Alkylation of Heme: Artemisone acts as an efficient alkylating agent for heme, a crucial component in the hemoglobin of malaria parasites. This interaction disrupts the parasite's metabolism and leads to cell death .
  • Redox Reactions: The compound can induce oxidative stress within the Plasmodium falciparum parasites by generating reactive oxygen species, further enhancing its antimalarial effects .
  • Drug Interactions: Artemisone has been studied for its interactions with other antimalarials, revealing potential synergistic effects when combined with drugs like mefloquine and lumefantrine .

Artemisone demonstrates potent antiplasmodial activity against various strains of Plasmodium, particularly Plasmodium falciparum. Its biological activity is characterized by:

  • In vitro Efficacy: Artemisone exhibits IC50 values significantly lower than those of artesunate, indicating higher potency against malaria parasites .
  • In vivo Efficacy: Studies using animal models have shown that artemisone maintains effective plasma concentrations over extended periods, contributing to its therapeutic potential .
  • Safety Profile: Unlike some other antimalarials, artemisone shows no neurotoxicity and has a favorable safety profile in preliminary studies .

The synthesis of artemisone typically involves several key steps:

  • Starting Material: The synthesis begins with artemisinin as the primary starting material.
  • Chemical Modifications: Various chemical modifications are performed to enhance solubility and bioactivity. For instance, substitution reactions using dimethyl sulfoxide as a solvent have been employed to yield artemisone derivatives .
  • Purification: The final product is purified through crystallization or chromatographic techniques to ensure high purity and yield.
text
Artemisinin → Chemical Modification → Artemisone

Artemisone is primarily researched for its applications in:

  • Antimalarial Treatment: It is being developed as a treatment option for malaria due to its high efficacy and safety profile.
  • Combination Therapies: Artemisone can be used in conjunction with other antimalarials to enhance therapeutic outcomes and reduce resistance development.
  • Research Tool: Its unique mechanism of action makes it valuable for studying malaria parasite biology and drug resistance mechanisms.

Several compounds share structural or functional similarities with artemisone. Here are some notable examples:

Compound NameStructure TypeAntimalarial ActivityUnique Features
ArtesunateEndoperoxideHighRapid action but poor solubility
ArtemetherEndoperoxideModerateBetter stability than artesunate
DihydroartemisininDihydro derivativeHighLess potent than artemisone
ArtemisininNatural productHighShort half-life; requires combination therapy

Artemisone stands out due to its superior potency and longer half-life compared to these similar compounds, making it a promising candidate for future malaria treatments .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

7

Exact Mass

401.18720888 g/mol

Monoisotopic Mass

401.18720888 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

796LMW5BUZ

Wikipedia

Artemisone

Dates

Modify: 2024-04-14
1: Wu Y, Wu RW, Cheu KW, Williams ID, Krishna S, Slavic K, Gravett AM, Liu WM, Wong HN, Haynes RK. Methylene Homologues of Artemisone: An Unexpected Structure-Activity Relationship and a Possible Implication for the Design of C10-Substituted Artemisinins. ChemMedChem. 2016 Jul 5;11(13):1469-79. doi: 10.1002/cmdc.201600011. Epub 2016 Jun 7. PubMed PMID: 27273875.
2: Sisto F, Scaltrito MM, Masia C, Bonomi A, Coccè V, Marano G, Haynes RK, Miani A, Farronato G, Taramelli D. In vitro activity of artemisone and artemisinin derivatives against extracellular and intracellular Helicobacter pylori. Int J Antimicrob Agents. 2016 Jul;48(1):101-5. doi: 10.1016/j.ijantimicag.2016.03.018. Epub 2016 May 6. PubMed PMID: 27216383.
3: Dwivedi A, Mazumder A, Fox LT, Brümmer A, Gerber M, du Preez JL, Haynes RK, du Plessis J. In vitro skin permeation of artemisone and its nano-vesicular formulations. Int J Pharm. 2016 Apr 30;503(1-2):1-7. doi: 10.1016/j.ijpharm.2016.02.041. Epub 2016 Feb 27. PubMed PMID: 26930566.
4: Dwivedi A, Mazumder A, du Plessis L, du Preez JL, Haynes RK, du Plessis J. In vitro anti-cancer effects of artemisone nano-vesicular formulations on melanoma cells. Nanomedicine. 2015 Nov;11(8):2041-50. doi: 10.1016/j.nano.2015.07.010. Epub 2015 Aug 15. PubMed PMID: 26282380.
5: Grobler L, Chavchich M, Haynes RK, Edstein MD, Grobler AF. Assessment of the induction of dormant ring stages in Plasmodium falciparum parasites by artemisone and artemisone entrapped in Pheroid vesicles in vitro. Antimicrob Agents Chemother. 2014 Dec;58(12):7579-82. doi: 10.1128/AAC.02707-14. Epub 2014 Oct 6. PubMed PMID: 25288088; PubMed Central PMCID: PMC4249507.
6: Lanteri CA, Chaorattanakawee S, Lon C, Saunders DL, Rutvisuttinunt W, Yingyuen K, Bathurst I, Ding XC, Tyner SD. Ex vivo activity of endoperoxide antimalarials, including artemisone and arterolane, against multidrug-resistant Plasmodium falciparum isolates from Cambodia. Antimicrob Agents Chemother. 2014 Oct;58(10):5831-40. doi: 10.1128/AAC.02462-14. Epub 2014 Jul 21. PubMed PMID: 25049252; PubMed Central PMCID: PMC4187925.
7: Guiguemde WA, Hunt NH, Guo J, Marciano A, Haynes RK, Clark J, Guy RK, Golenser J. Treatment of murine cerebral malaria by artemisone in combination with conventional antimalarial drugs: antiplasmodial effects and immune responses. Antimicrob Agents Chemother. 2014 Aug;58(8):4745-54. doi: 10.1128/AAC.01553-13. Epub 2014 Jun 9. PubMed PMID: 24913162; PubMed Central PMCID: PMC4135990.
8: Grobler L, Grobler A, Haynes R, Masimirembwa C, Thelingwani R, Steenkamp P, Steyn HS. The effect of the Pheroid delivery system on the in vitro metabolism and in vivo pharmacokinetics of artemisone. Expert Opin Drug Metab Toxicol. 2014 Mar;10(3):313-25. doi: 10.1517/17425255.2014.885503. Epub 2014 Feb 10. PubMed PMID: 24511903.
9: Mazuz ML, Golenser J, Fish L, Haynes RK, Wollkomirsky R, Leibovich B, Shkap V. Artemisone inhibits in vitro and in vivo propagation of Babesia bovis and B. bigemina parasites. Exp Parasitol. 2013 Dec;135(4):690-4. doi: 10.1016/j.exppara.2013.10.006. Epub 2013 Oct 30. PubMed PMID: 24184077.
10: Mazuz ML, Haynes R, Shkap V, Fish L, Wollkomirsky R, Leibovich B, Molad T, Savitsky I, Golenser J. Neospora caninum: in vivo and in vitro treatment with artemisone. Vet Parasitol. 2012 Jun 8;187(1-2):99-104. doi: 10.1016/j.vetpar.2011.12.020. Epub 2011 Dec 26. PubMed PMID: 22260899.
11: Steyn JD, Wiesner L, du Plessis LH, Grobler AF, Smith PJ, Chan WC, Haynes RK, Kotzé AF. Absorption of the novel artemisinin derivatives artemisone and artemiside: potential application of Pheroid™ technology. Int J Pharm. 2011 Jul 29;414(1-2):260-6. doi: 10.1016/j.ijpharm.2011.05.003. Epub 2011 May 7. PubMed PMID: 21596127.
12: Pooley S, Fatih FA, Krishna S, Gerisch M, Haynes RK, Wong HN, Staines HM. Artemisone uptake in Plasmodium falciparum-infected erythrocytes. Antimicrob Agents Chemother. 2011 Feb;55(2):550-6. doi: 10.1128/AAC.01216-10. Epub 2010 Dec 6. PubMed PMID: 21135191; PubMed Central PMCID: PMC3028811.
13: Waknine-Grinberg JH, Hunt N, Bentura-Marciano A, McQuillan JA, Chan HW, Chan WC, Barenholz Y, Haynes RK, Golenser J. Artemisone effective against murine cerebral malaria. Malar J. 2010 Aug 9;9:227. doi: 10.1186/1475-2875-9-227. PubMed PMID: 20691118; PubMed Central PMCID: PMC2928250.
14: Gravett AM, Liu WM, Krishna S, Chan WC, Haynes RK, Wilson NL, Dalgleish AG. In vitro study of the anti-cancer effects of artemisone alone or in combination with other chemotherapeutic agents. Cancer Chemother Pharmacol. 2011 Mar;67(3):569-77. doi: 10.1007/s00280-010-1355-4. Epub 2010 May 19. PubMed PMID: 20490800.
15: Dunay IR, Chan WC, Haynes RK, Sibley LD. Artemisone and artemiside control acute and reactivated toxoplasmosis in a murine model. Antimicrob Agents Chemother. 2009 Oct;53(10):4450-6. doi: 10.1128/AAC.00502-09. Epub 2009 Jul 27. PubMed PMID: 19635951; PubMed Central PMCID: PMC2764205.
16: Obaldia N 3rd, Kotecka BM, Edstein MD, Haynes RK, Fugmann B, Kyle DE, Rieckmann KH. Evaluation of artemisone combinations in Aotus monkeys infected with Plasmodium falciparum. Antimicrob Agents Chemother. 2009 Aug;53(8):3592-4. doi: 10.1128/AAC.00471-09. Epub 2009 Jun 8. PubMed PMID: 19506062; PubMed Central PMCID: PMC2715646.
17: Schmuck G, Klaus AM, Krötlinger F, Langewische FW. Developmental and reproductive toxicity studies on artemisone. Birth Defects Res B Dev Reprod Toxicol. 2009 Apr;86(2):131-43. doi: 10.1002/bdrb.20192. PubMed PMID: 19306395.
18: Nagelschmitz J, Voith B, Wensing G, Roemer A, Fugmann B, Haynes RK, Kotecka BM, Rieckmann KH, Edstein MD. First assessment in humans of the safety, tolerability, pharmacokinetics, and ex vivo pharmacodynamic antimalarial activity of the new artemisinin derivative artemisone. Antimicrob Agents Chemother. 2008 Sep;52(9):3085-91. doi: 10.1128/AAC.01585-07. Epub 2008 Jun 16. PubMed PMID: 18559649; PubMed Central PMCID: PMC2533467.
19: D'Alessandro S, Gelati M, Basilico N, Parati EA, Haynes RK, Taramelli D. Differential effects on angiogenesis of two antimalarial compounds, dihydroartemisinin and artemisone: implications for embryotoxicity. Toxicology. 2007 Nov 20;241(1-2):66-74. Epub 2007 Aug 19. PubMed PMID: 17897768.
20: Haynes RK, Chan WC, Lung CM, Uhlemann AC, Eckstein U, Taramelli D, Parapini S, Monti D, Krishna S. The Fe2+-mediated decomposition, PfATP6 binding, and antimalarial activities of artemisone and other artemisinins: the unlikelihood of C-centered radicals as bioactive intermediates. ChemMedChem. 2007 Oct;2(10):1480-97. PubMed PMID: 17768732.

Explore Compound Types